molecular formula C20H23NO2 B12693856 Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate CAS No. 94108-09-5

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate

Cat. No.: B12693856
CAS No.: 94108-09-5
M. Wt: 309.4 g/mol
InChI Key: CKBPPQQVZFDIKN-UHFFFAOYSA-N
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Description

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate is a chemical compound known for its unique structure and properties. This compound is an ester derivative, which is commonly used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate typically involves the reaction of ethyl benzoate with 4-(1,1-dimethylethyl)benzaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize high-efficiency reactors and continuous flow systems to maximize yield and purity. The reaction conditions are optimized to ensure consistent product quality and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

94108-09-5

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 2-[(4-tert-butylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C20H23NO2/c1-5-23-19(22)17-8-6-7-9-18(17)21-14-15-10-12-16(13-11-15)20(2,3)4/h6-14H,5H2,1-4H3

InChI Key

CKBPPQQVZFDIKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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